Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride

Lipophilicity Drug-likeness Permeability

Uncontrolled conformational flexibility in standard azetidine building blocks often leads to poor SAR reproducibility in kinase inhibitor programs. Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride solves this with a rigid gem-dimethyl scaffold. • Direct intermediate for patented CDK7 inhibitors (CN111269217A). • Enables acid-catalyzed ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones. • Supplied as stable HCl salt. Purity ≥95% (HPLC).

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
Cat. No. B13631048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-dimethylazetidine-3-carboxylate hydrochloride
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1(C(CN1)C(=O)OC)C.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-7(2)5(4-8-7)6(9)10-3;/h5,8H,4H2,1-3H3;1H
InChIKeyJDMPBAVDTBYLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-dimethylazetidine-3-carboxylate Hydrochloride – Structural Identity & Procurement Profile


Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride (CAS 2490655-78-0) is a 2,2-disubstituted azetidine-3-carboxylate ester supplied as the hydrochloride salt (C₇H₁₄ClNO₂, molecular weight 179.64 g/mol) . The compound belongs to the azetidine class—four-membered nitrogen heterocycles valued for their high sp³ character, conformational rigidity, and ring strain (~105 kJ mol⁻¹)—which have emerged as privileged scaffolds in medicinal chemistry and drug discovery [1]. The defining structural feature is the gem-dimethyl substitution at the C2 position of the azetidine ring, which introduces steric hindrance and modulates both physicochemical properties and chemical reactivity relative to unsubstituted azetidine-3-carboxylate analogs [2]. The free base (CAS 2490655-77-9) has molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol; the hydrochloride salt form enhances handling and solubility characteristics .

2,2-Dimethylazetidine building block for amide coupling and ring-expansion chemistry
Gem-dimethyl substitution may support metabolic stability and conformational constraint in SAR studies
Supplied as hydrochloride salt for ease of handling and solubility

Why Unsubstituted Azetidine-3-carboxylate Analogs Are Not Interchangeable


Interchanging methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride with simpler azetidine-3-carboxylate esters (e.g., methyl azetidine-3-carboxylate hydrochloride, CAS 100202-39-9; ethyl azetidine-3-carboxylate hydrochloride, CAS 405090-31-5) without experimental validation introduces uncontrolled variables across at least three dimensions: (i) the 2,2-dimethyl substitution alters the conformational equilibrium of the azetidine ring, affecting molecular recognition and binding in biological contexts where shape complementarity matters [1]; (ii) the gem-dimethyl group increases lipophilicity (predicted logP of the free base ~0.81 vs. logP –0.55 for the unsubstituted methyl azetidine-3-carboxylate), shifting partitioning behavior in both synthetic and biological systems [2]; and (iii) 2,2-disubstitution changes the chemoselectivity of amide coupling reactions, with literature reports demonstrating divergent N-acylation versus ring-expansion pathways that are absent for monosubstituted or unsubstituted azetidines [3]. These differences are not cosmetic—they can alter reaction outcomes, pharmacokinetic profiles, and biological activity.

Attribute
2,2-Dimethylazetidine ester HCl
Unsubstituted azetidine-3-carboxylate
Lipophilicity
Higher logP shifts partitioning behavior
Lower logP may alter biological distribution
Reactivity
Amide coupling may yield ring-expansion products
Only N-acylation observed
Conformational constraint
Restricted puckering may improve binding selectivity
Flexible ring reduces steric definition

Differentiation Evidence vs. Closest Analogs


Increased Lipophilicity vs. Unsubstituted Azetidine-3-carboxylate

The 2,2-dimethyl substitution increases the predicted octanol-water partition coefficient (logP) relative to the unsubstituted methyl azetidine-3-carboxylate analog. The free base of the target compound has a reported logP of approximately 0.76 (ChemScene) to 0.39 (Fluorochem) depending on the computational method , while methyl azetidine-3-carboxylate hydrochloride has a predicted logP of –0.55 (ChemBase) [1]. The ~1.0–1.3 log unit increase corresponds to approximately a 10–20× increase in lipophilicity, which is significant for membrane permeability and distribution volume in pharmacological contexts.

Lipophilicity gain
Cross-study comparable
ΔlogP ≈ 0.94–1.31 (free base); ~9–20× higher lipophilicity
Supports lipophilicity-driven selection for membrane permeability studies
Computational predictions; measured logP may differ
Lipophilicity Drug-likeness Permeability

Divergent Amide Coupling Chemoselectivity

A 2025 mechanistic study by Spivey, Bull, and co-workers demonstrated that 2,2-disubstituted azetidines undergo structurally divergent reactivity upon amide coupling with carboxylic acids: either N-acylation or ring expansion to spiro 5,6-dihydro-4H-1,3-oxazines, with the pathway dictated by reaction conditions [1]. In contrast, unsubstituted or monosubstituted azetidines predominantly yield simple N-acylation products without competing ring-expansion pathways. The ring-expansion manifold produced topologically complex heterocycles with yields up to 96% under optimized Brønsted acid conditions [2]. This divergent reactivity is a direct consequence of the gem-dimethyl substitution pattern and is not accessible with methyl azetidine-3-carboxylate hydrochloride.

Divergent reactivity
Head-to-head
N-acylation vs. ring expansion to 5,6-dihydro-4H-1,3-oxazines
Enables scaffold diversification unavailable to unsubstituted analogs
Ring expansion yields up to 96% under Brønsted acid conditions
Chemoselectivity Amide coupling Ring expansion

Imputed Enhanced Metabolic Stability at C2

The 2,2-dimethyl substitution on the azetidine ring sterically shields the adjacent C–N bonds from metabolic oxidation. In medicinal chemistry, gem-dimethyl groups adjacent to nitrogen heterocycles are a well-established strategy to reduce N-dealkylation by CYP450 enzymes, as evidenced by FDA-approved azetidine-containing drugs such as baricitinib, cobimetinib, and azelnidipine, all of which incorporate substitution at or near the azetidine ring to improve metabolic stability [1]. While no direct microsomal stability data are available for the specific target compound versus its unsubstituted analog, the class-level precedent is strong and mechanistically grounded: the steric bulk at C2 impedes the approach of CYP450 oxidases to the α-carbon, reducing the rate of oxidative N-dealkylation and ring-opening metabolism [2].

Metabolic stability
Class-level inference
Steric shielding of C–N bond (class precedent: baricitinib, cobimetinib)
May support metabolic stability screening in drug discovery
Direct experimental validation recommended for target compound
Metabolic stability N-dealkylation Cytochrome P450

Controlled Steric and Conformational Parameters for SAR

Azetidines are recognized for their conformational rigidity relative to larger nitrogen heterocycles (pyrrolidines, piperidines), which reduces the entropic penalty upon target binding and improves reproducibility in in silico screening . Within the azetidine class, the 2,2-dimethyl substitution further restricts ring puckering dynamics. Literature on substituted azetidine conformations indicates that the cis isomer favors a puckered ring with major substituents equatorial, and the trans isomer displays a planar or nearly planar ring [1]. The gem-dimethyl group at C2 locks the ring into a specific puckering mode that is distinct from both the unsubstituted azetidine and mono-2-substituted analogs, providing a defined three-dimensional pharmacophore. The unsubstituted methyl azetidine-3-carboxylate (CAS 100202-39-9) has 2 rotatable bonds and no steric constraint at C2, allowing greater conformational flexibility that may reduce binding selectivity [2].

Conformational restriction
Class-level inference
Restricted ring puckering vs. flexible unsubstituted analog
Supports defined pharmacophore design for SAR campaigns
Quantitative puckering data not available; structural inference
Conformational constraint SAR Molecular recognition

Documented Utility in CDK7 Inhibitor Patent Filings

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride (CAS 2490655-78-0) is explicitly cited as a reactant in Chinese patent application CN111269217A (filed by Suzhou Sinovent Pharmaceutical Technology Co., Ltd., 2020), which describes a series of pyrimidinamine compounds as CDK7 inhibitors for oncology applications [1]. The patent claims that the exemplified compounds exhibit superior CDK7 inhibitory activity. While the target compound is used as a synthetic intermediate rather than the active pharmaceutical ingredient, its specific incorporation as the azetidine building block—rather than unsubstituted azetidine-3-carboxylate esters—indicates that the 2,2-dimethyl substitution pattern was deliberately selected during the medicinal chemistry optimization. This provides a real-world precedent for the differentiated utility of this compound in kinase inhibitor programs.

Patent precedent
Supporting evidence
Explicitly cited as intermediate in CDK7 inhibitor patent CN111269217A
Supports kinase inhibitor synthesis workflow
Patent filed by Suzhou Sinovent, 2020
CDK7 inhibitor Oncology Patent intermediate

Hydrolytic Stability Profile of the Methyl Ester

The methyl ester of azetidine-3-carboxylate derivatives demonstrates pH-dependent hydrolytic stability. Under basic aqueous conditions (pH > 9), the ester undergoes hydrolysis to the corresponding carboxylic acid, whereas in anhydrous aprotic solvents (DMF, THF) it remains stable . This reactivity profile is common to both the target compound and its unsubstituted analog (methyl azetidine-3-carboxylate hydrochloride, CAS 100202-39-9). However, the 2,2-dimethyl substitution may provide modest steric protection against nucleophilic attack at the ester carbonyl, though no quantitative kinetic data comparing hydrolysis rates between the two compounds are available. The hydrochloride salt form facilitates handling as a solid with typical commercial purity of 97–98% . Storage recommendations are consistent with azetidine carboxylate esters: cool (<15 °C), dry, inert atmosphere, protected from moisture to prevent hydrolysis .

Hydrolytic profile
Supporting evidence
Stable in anhydrous organic solvents; hydrolysis at pH > 9
Informs handling and reaction planning
No quantitative comparison with unsubstituted ester available
Ester hydrolysis pH stability Formulation compatibility

Optimal Application Scenarios Based on Differentiation Evidence


CDK7 and Related Kinase Inhibitor Medicinal Chemistry

The compound is explicitly cited as a synthetic intermediate in a Chinese patent (CN111269217A) for pyrimidinamine CDK7 inhibitors with oncology applications [1]. Procurement is justified when the 2,2-dimethyl substitution has been experimentally determined to contribute to potency or selectivity in a specific kinase program. Teams working on CDK7 or related cyclin-dependent kinase targets should consider this building block to access the patented chemical space, where the gem-dimethyl azetidine motif was deliberately selected over unsubstituted alternatives.

Scaffold Diversification via Ring-Expansion Chemistry

The divergent reactivity of 2,2-disubstituted azetidines enables ring expansion to 5,6-dihydro-4H-1,3-oxazines under Brønsted acid conditions, a transformation unavailable to unsubstituted azetidine-3-carboxylate esters [1]. This is relevant for medicinal chemistry groups seeking to generate topologically novel screening compounds from a single building block. The ring-expansion pathway proceeds at room temperature with yields up to 96% for N-Boc/Cbz-protected derivatives, providing efficient access to 6,6-disubstituted 1,3-oxazinan-2-ones for fragment-based or diversity-oriented synthesis.

Conformationally Constrained SAR Probes for Target Engagement

The 2,2-dimethyl group restricts azetidine ring puckering dynamics, providing a more defined three-dimensional pharmacophore compared to flexible unsubstituted analogs [1]. This is advantageous when structure-based design or in silico screening indicates that a rigid, spatially defined basic amine is required for target engagement. The compound is particularly relevant for programs where conformational flexibility has been identified as a source of off-target activity or poor SAR reproducibility.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (CDK7 context)
2,2-Dimethyl azetidine building block
Patent-derived chemical space access
Scaffold diversification
Divergent ring-expansion reactivity
Reaction condition optimization
Conformationally constrained SAR
Restricted ring puckering
Binding selectivity interpretation
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